molecular formula C11H16N2 B3051542 4-(Piperidin-1-ylmethyl)pyridine CAS No. 34490-39-6

4-(Piperidin-1-ylmethyl)pyridine

Cat. No.: B3051542
CAS No.: 34490-39-6
M. Wt: 176.26 g/mol
InChI Key: GTPXCGRVFBUXQC-UHFFFAOYSA-N
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Description

4-(Piperidin-1-ylmethyl)pyridine is an organic compound that features a pyridine ring substituted with a piperidine moiety via a methylene bridge

Scientific Research Applications

4-(Piperidin-1-ylmethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

While the specific mechanism of action for 4-(Piperidin-1-ylmethyl)pyridine is not mentioned in the sources, piperidine derivatives are known to have a wide range of biological activities. They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Safety and Hazards

When handling 4-(Piperidin-1-ylmethyl)pyridine, it is advised to wear personal protective equipment. It should not come into contact with eyes, skin, or clothing. Ingestion and inhalation should be avoided. It should be kept away from open flames, hot surfaces, and sources of ignition .

Future Directions

Piperidines, including 4-(Piperidin-1-ylmethyl)pyridine, continue to be a significant area of research in the field of drug discovery . The development of new synthesis methods and the discovery of new biological applications are among the future directions in this field .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Piperidin-1-ylmethyl)pyridine involves the reaction of piperidine with 4-(chloromethyl)pyridine. This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine attacks the electrophilic carbon of the chloromethyl group on the pyridine ring, resulting in the formation of the desired product .

Reaction Conditions:

    Reagents: Piperidine, 4-(chloromethyl)pyridine

    Solvent: Often performed in an aprotic solvent such as dichloromethane or acetonitrile

    Temperature: Typically carried out at room temperature or slightly elevated temperatures

    Catalysts: No specific catalysts are required for this reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-ylmethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides, which may have different chemical and biological properties.

    Reduction: Reduction reactions can modify the pyridine ring or the piperidine moiety, potentially leading to new derivatives with unique characteristics.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides

    Reduction: Formation of reduced derivatives with modified functional groups

    Substitution: Introduction of various substituents on the pyridine ring

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.

    Pyridine: A basic heterocyclic aromatic organic compound with a six-membered ring containing one nitrogen atom.

    4-(Chloromethyl)pyridine: A pyridine derivative with a chloromethyl group at the 4-position.

Uniqueness

4-(Piperidin-1-ylmethyl)pyridine is unique due to the combination of the piperidine and pyridine rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-(piperidin-1-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-8-13(9-3-1)10-11-4-6-12-7-5-11/h4-7H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPXCGRVFBUXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499587
Record name 4-[(Piperidin-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34490-39-6
Record name 4-[(Piperidin-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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